Anthracene-2,3,6,7-tetracarboxylic acid
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Overview
Description
Anthracene-2,3,6,7-tetracarboxylic acid is an aromatic tetracarboxylic acid derived from anthracene. It is characterized by the presence of four carboxyl groups attached to the 2, 3, 6, and 7 positions of the anthracene ring. This compound has a molecular formula of C₁₈H₁₀O₈ and a molecular weight of 354.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-2,3,6,7-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of anthracene-2,3,6,7-tetramethyl with potassium permanganate in an alkaline medium yields this compound . Another method involves the cycloaddition reactions of anthracene derivatives with maleic anhydride, followed by hydrolysis to obtain the tetracarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Anthracene-2,3,6,7-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitrated or halogenated anthracene derivatives.
Scientific Research Applications
Anthracene-2,3,6,7-tetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracene-2,3,6,7-tetracarboxylic acid involves its ability to interact with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function . Additionally, its aromatic ring system allows for π-π stacking interactions, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Anthracene-2,3,6,7-tetracarboxylic acid can be compared with other tetracarboxylic acids, such as:
Perylene-3,4,9,10-tetracarboxylic acid: Known for its use in organic electronics and as a pigment.
Naphthalene-1,4,5,8-tetracarboxylic acid: Utilized in the synthesis of polyimides and other high-performance materials.
Pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid): Widely used in the production of polyimides and as a curing agent for epoxy resins.
Uniqueness: this compound is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Biological Activity
Anthracene-2,3,6,7-tetracarboxylic acid (ATCA) is a polycarboxylic aromatic compound characterized by its four carboxylic acid groups attached to an anthracene backbone. Its molecular formula is C14H10O8, and it has gained attention for its diverse biological activities and potential applications in fields such as photodynamic therapy (PDT), drug delivery, and material science.
ATCA's structure enables it to form stable coordination complexes with various metal ions, enhancing its reactivity and solubility in biological systems. The presence of multiple carboxylic groups contributes to its ability to interact with biological molecules and metal ions, making it a versatile compound for research.
Biological Activities
Research indicates that ATCA exhibits several significant biological activities:
- Photodynamic Therapy : ATCA can generate reactive oxygen species (ROS) upon light activation, which is crucial for its application in cancer treatment. This property allows it to selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue.
- Antioxidant Properties : Studies have shown that ATCA exhibits antioxidant activity, helping to neutralize free radicals and protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that ATCA may possess antimicrobial properties against various pathogens. Its structural similarity to other anthraquinone derivatives, known for their antibacterial effects, supports this potential .
Case Studies
- Photodynamic Applications : A study demonstrated that ATCA could effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This was attributed to the generation of ROS that led to cellular damage and death. The effectiveness of ATCA in PDT was compared with other anthracene derivatives, highlighting its superior performance due to the optimal arrangement of carboxylic groups.
- Antioxidant Mechanism : In vitro assays indicated that ATCA could scavenge free radicals more efficiently than some traditional antioxidants. The mechanism involved the donation of hydrogen atoms from the carboxyl groups, which neutralized reactive species and reduced cellular damage .
- Antimicrobial Studies : In tests against Staphylococcus aureus and Escherichia coli, ATCA demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. These findings suggest potential applications in developing new antimicrobial agents based on ATCA's structure .
Comparative Analysis
The following table summarizes the biological activities of ATCA compared to other anthracene derivatives:
Compound Name | Photodynamic Activity | Antioxidant Activity | Antimicrobial Activity |
---|---|---|---|
This compound | High | Moderate | Significant |
9,10-Anthraquinone | Moderate | Low | High |
2-Hydroxyanthraquinone | Low | High | Moderate |
Properties
CAS No. |
159113-89-0 |
---|---|
Molecular Formula |
C18H10O8 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
anthracene-2,3,6,7-tetracarboxylic acid |
InChI |
InChI=1S/C18H10O8/c19-15(20)11-3-7-1-8-4-12(16(21)22)14(18(25)26)6-10(8)2-9(7)5-13(11)17(23)24/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
MRSWDOKCESOYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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